N,N-dimethylquinoline-3-carboxamide
Description
Properties
CAS No. |
25283-63-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 |
InChI Key |
SVKREWHUIAGKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Quinoline-3-carboxylic Acid or Ester Intermediates
A widely used approach to prepare quinoline-3-carboxamides, including N,N-dimethyl derivatives, involves the synthesis of quinoline-3-carboxylic acid or ester intermediates followed by amidation.
Step 1: Formation of Quinoline-3-carboxylic Esters
Quinoline-3-carboxylic esters can be synthesized by cyclization reactions involving 2-aminoaryl ketones and β-ketoesters or malonate derivatives. For example, 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of catalysts such as chloramine-T under reflux in acetonitrile to yield ethyl-2,4-dimethylquinoline-3-carboxylate in high yields (up to 79%). The reaction conditions typically involve mild heating (reflux) and catalyst loading optimization to maximize yield and purity.
Step 2: Conversion to Quinoline-3-carboxylic Acid
The ester intermediate is hydrolyzed under acidic or basic conditions to yield quinoline-3-carboxylic acid. Hydrolysis conditions vary depending on substituents but often involve refluxing with aqueous hydrochloric acid or potassium hydroxide solutions for several hours to days, achieving yields between 34% and 60% depending on the substrate.
Step 3: Amidation to Form this compound
The carboxylic acid intermediate is then converted to the corresponding amide via coupling reactions. Two main amidation methods are reported:
Direct Amidation of Esters: The quinoline-3-carboxylic ester reacts with dimethylamine or N-methylated anilines under reflux in alcoholic solvents such as 2-propanol to form the amide directly. This method is simpler but can have limited substrate scope and lower yields with sterically hindered or electron-poor amines.
Acid Chloride Route: The quinoline-3-carboxylic acid is first converted into the acid chloride using reagents like thionyl chloride or oxalyl chloride in the presence of bases such as triethylamine. The acid chloride is then reacted with dimethylamine to afford this compound with improved yields and broader applicability.
These methods are supported by spectral data confirming the structure, such as IR bands for amide carbonyl (~1700 cm^-1), and NMR signals corresponding to methyl groups on the amide nitrogen and the quinoline ring protons.
Alternative Synthetic Routes Using Azide Intermediates
Another approach involves the synthesis of quinoline derivatives through benzylic azide intermediates, which can be converted to quinoline-3-carboxamides.
Preparation of Benzylic Azides: Benzyl alcohols are first converted to benzyl bromides using phosphorus tribromide, followed by substitution with sodium azide in dimethyl sulfoxide at low temperature to yield benzylic azides.
Cyclization to Quinoline Core: The azide intermediates undergo acid-catalyzed cyclization, for example, using triflic acid in toluene, to form quinoline-3-carboxylates or amides. Oxidation steps with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be employed to complete the aromatization to quinoline.
Amidation: Subsequent amidation with dimethylamine or methylated amines yields the target this compound derivatives.
This method is useful for synthesizing quinoline derivatives with specific substitution patterns and provides an alternative to classical cyclization routes.
N-Alkylation of Quinoline-3-carboxamides
Post-amidation N-alkylation is another strategy to obtain this compound.
Starting from quinoline-3-carboxamide, N-alkylation can be performed using methyl iodide or dimethyl sulfate in the presence of bases such as sodium hydride or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). This step selectively methylates the amide nitrogen to yield the N,N-dimethyl derivative.
This approach allows for late-stage functionalization, which is beneficial for structure-activity relationship studies.
Catalytic Cyclization Using Chloramine-T
A recent protocol employs chloramine-T as a catalyst for the cyclization of 2-aminoaryl ketones with ketones or β-ketoesters to form quinoline-3-carboxylates efficiently.
The reaction proceeds in acetonitrile under reflux, with chloramine-T facilitating the formation of the quinoline ring system in high yields (e.g., ethyl-2,4-dimethylquinoline-3-carboxylate in excellent yield).
This method offers a mild, efficient, and environmentally friendly alternative to traditional harsh cyclization conditions.
Subsequent amidation steps can convert the esters into this compound.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Ester Hydrolysis + Amidation | Cyclization → Ester → Acid → Acid chloride → Amidation | High purity, broad substrate scope | Multiple steps, longer reaction times | 60-79 |
| Benzylic Azide Cyclization | Benzyl alcohol → Azide → Cyclization → Amidation | Alternative route, good for specific substitutions | Safety concerns with azides, multiple steps | Moderate |
| N-Alkylation of Amides | Amide → N-alkylation | Late-stage modification, selective methylation | Requires base and alkylating agent | Variable |
| Chloramine-T Catalyzed Cyclization | 2-Aminoaryl ketone + β-ketoester + catalyst | Mild conditions, efficient, environmentally friendly | Requires catalyst optimization | High |
Research Findings and Notes
The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scale of synthesis.
Amidation via acid chloride intermediates generally provides better yields and is more versatile for N,N-dimethyl substitution compared to direct ester amidation.
Safety precautions are critical when handling azides due to their potential explosiveness; complete removal of solvents like dichloromethane before azide formation is mandatory.
Catalysts like chloramine-T have shown promise in improving reaction efficiency and yields while reducing reaction times and harsh conditions.
Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, MS) is essential for confirming the structure and purity of synthesized this compound derivatives.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
N,N-dimethylquinoline-3-carboxamide and its derivatives have diverse applications, particularly in medicinal chemistry, owing to the quinoline core's ability to easily form hydrogen bonds with biological targets .
Scientific Research Applications
Nitrogen Heterocycles Nitrogen-containing molecules, such as this compound derivatives, are essential building blocks in the creation of new drug candidates because nitrogen atoms can easily form hydrogen bonds with biological targets . Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
Quinoline Derivatives as Building Blocks
Quinoline derivatives have applications as agrochemicals and in bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators, and other organic compounds . Additionally, they have been used as ligands for the preparation of OLED phosphorescent complexes and with conjugated polymers used as selective chemosensors of fluoride and metal ions .
Tasquinimod and Analogs
Tasquinimod, a quinoline-3-carboxamide, functions as a maintenance therapy through allosteric binding to HDAC4 . This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which disrupts HIF-1α transcriptional activation and represses MEF-2 target genes, which are needed for adaptive survival signaling in the compromised tumor microenvironment . An analog of Tasquinimod, ESATA-20, has demonstrated a greater potency against prostate cancer patient-derived xenografts and has lower AHR agonism .
DYRK1A/CLK1 Inhibitors
A study on dual DYRK1A/CLK1 inhibitors explored the structure-activity relationships of dihydroquinoline derivatives, related to this compound . While specific N-substituted dihydroquinolines showed micromolar inhibitory activities against hCLK1 kinase, N-propyl dihydroquinoline was more potent than N-methyl dihydroquinoline .
Mechanism of Action
The mechanism of action of N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. One example is its role in inhibiting cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism. By inhibiting CETP, this compound can potentially increase high-density lipoprotein (HDL) levels and reduce the risk of cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of N,N-dimethylquinoline-3-carboxamide are influenced by its structural features. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Structural Analogues with Modified Quinoline Cores
- However, its synthetic yield and melting point remain undocumented .
- Linomide: Substitution at the 2-position with a phenylmethyl group and incorporation of a 4-hydroxy-2-oxo moiety confer antiangiogenic activity. Linomide inhibits endothelial cell migration and tumor blood flow, demonstrating selective antiangiogenic effects without cytotoxicty .
Heterocyclic Variants
- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (6): Replacing the quinoline core with a quinoxaline ring alters electronic properties and steric bulk. This compound, synthesized in 49% yield, exhibits a defined melting point (91–93°C) but lacks reported bioactivity .
Functional Group Modifications
- Antimicrobial Quinoline-3-carboxamides: Derivatives linked to triazine moieties (e.g., ) show moderate to excellent antimicrobial activity. The 2-chloro substituent and triazine linkage likely enhance interactions with bacterial enzymes .
Q & A
Q. Example Protocol Table :
| Compound | Reagents | Conditions | Yield | Ref. |
|---|---|---|---|---|
| N-(4-...phenyl)acrylamide (11a) | Ethanol, piperidine, reflux | 3 hours, 65% yield | 260–262°C | |
| 3-Chloro-N,N-diethylquinoxaline | Pd(II) acetate, Et₃N, phenylacetylene | 20 hours, 49% yield | 91–93°C |
Basic: How is structural characterization performed for quinoline-3-carboxamide derivatives?
Answer:
Characterization relies on spectroscopic and analytical methods:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N ~2200 cm⁻¹, C=O ~1650 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.3–3.6 ppm) .
- ¹³C NMR : Quinoline carbons (δ 120–150 ppm), carbonyls (δ 164–189 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 for chlorinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
